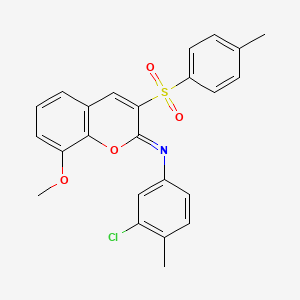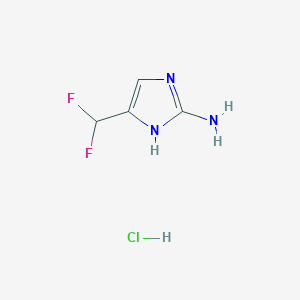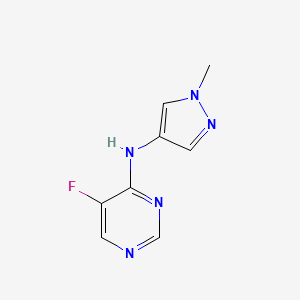
5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the Buchwald–Hartwig amination . This process involves the reaction of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3 .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving “this compound” often involve the N -pyrazol-4-yl-NH group. Substitution of this group by a methyl led to a reduction in the inhibitory potencies across all the CDKs tested .科学的研究の応用
Cancer Treatment and Mechanisms
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively used in cancer treatment. The development in fluorine chemistry has enabled more precise use of these compounds to treat cancer, highlighting their importance in personalized medicine. 5-FU, for instance, is used to treat over 2 million cancer patients each year. Recent studies have explored methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. Moreover, the perturbation of nucleic acid structure and dynamics by fluorinated pyrimidines has been examined through computational and experimental studies. These insights into how fluorinated pyrimidines inhibit RNA- and DNA-modifying enzymes are crucial for developing more effective cancer treatments (Gmeiner, 2020).
Synthetic and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine, is a privileged structure in drug discovery. It has displayed a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The versatility of this scaffold has garnered attention for the development of drug-like candidates, underlining the potential for medicinal chemists to exploit this structure further in drug development (Cherukupalli et al., 2017).
Environmental and Material Applications
Research on fluorinated compounds has also extended to environmental and material sciences. For instance, amine-functionalized sorbents have been investigated for their potential to remove perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The design of next-generation sorbents takes into account the unique properties of fluorinated compounds, suggesting their broader applicability beyond medicinal contexts (Ateia et al., 2019).
将来の方向性
The future directions for “5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine” could involve further exploration of its pharmacological effects. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
特性
IUPAC Name |
5-fluoro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIIMLMDDGEGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=NC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2663485.png)
![3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2663490.png)
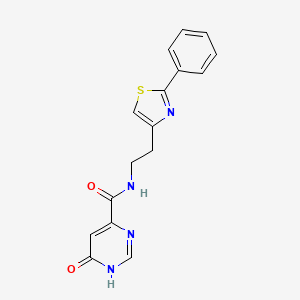
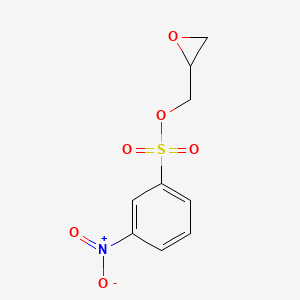
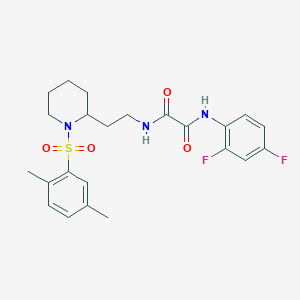
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2663495.png)


![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)
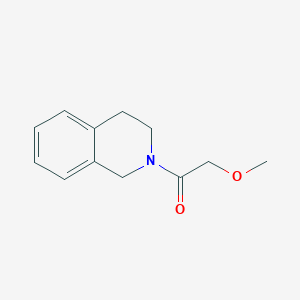
![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)

